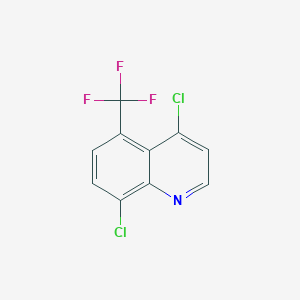

4,8-Dichloro-5-(trifluoromethyl)quinoline

Description

The Significance of the Quinoline (B57606) Core in Advanced Chemical Systems

The quinoline scaffold is a cornerstone in the synthesis of molecules with significant medical and material applications. nih.gov Its inherent chemical properties and versatility make it a "privileged structure" in drug discovery and a valuable component in other advanced materials. nih.govbeilstein-journals.org

Quinoline, or 1-azanaphthalene, is a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring at two adjacent carbon atoms. nih.gov This fusion results in an electron-deficient, weakly basic system that can undergo both electrophilic and nucleophilic substitution reactions. purdue.edu The synthetic versatility of the quinoline core is a key attribute, allowing for the generation of a vast library of structurally diverse derivatives through substitution on its ring system. nih.gov This adaptability has cemented its role as a foundational structure in the development of compounds with a broad spectrum of biological and biochemical activities, including anticancer, antimalarial, and antimicrobial properties. nih.govbeilstein-journals.orgnih.gov

The modification of lead compounds with specific chemical groups is a key strategy in drug design to enhance biological and physicochemical properties. nih.govresearchgate.net Halogens and trifluoromethyl groups are particularly effective in this role.

Halogen Substitution: The introduction of halogen atoms, such as chlorine, is a prevalent tactic in medicinal chemistry. nih.govnih.gov Halogens can occupy the binding sites of molecular targets, exploiting steric effects to enhance affinity. nih.govmdpi.com Beyond simple bulk, they can form halogen bonds, a type of non-covalent interaction that contributes favorably to the stability of ligand-target complexes. nih.gov Furthermore, halogenation influences a molecule's electronic properties, metabolism, and pharmacokinetic parameters. researchgate.net

Trifluoromethyl Substitution: The trifluoromethyl (-CF3) group is one of the most utilized fluorinated moieties in drug design. mdpi.com Its strong electron-withdrawing nature significantly alters the electronic properties of aromatic rings. researchgate.netmdpi.com Key advantages conferred by the -CF3 group include:

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation. mdpi.com

Improved Binding Affinity: The unique electronic and steric properties of the -CF3 group can lead to stronger and more selective interactions with biological targets. nih.govmdpi.com

These substitutions can profoundly influence a compound's biological activity, metabolic stability, and pharmacokinetic profile, making them indispensable tools for the medicinal chemist. mdpi.com

| Substitution | Key Physicochemical Effects | Impact on Molecular Design |

| Halogen (e.g., Chlorine) | Increases steric bulk, modifies electronic properties, participates in halogen bonding. nih.govmdpi.com | Enhances binding affinity, improves metabolic stability, modulates pharmacokinetics. nih.govresearchgate.net |

| Trifluoromethyl (-CF3) | Strong electron-withdrawing effect, high lipophilicity, exceptional metabolic stability. mdpi.com | Improves membrane permeability, blocks metabolic hotspots, increases binding affinity and selectivity. nih.govmdpi.com |

Overview of 4,8-Dichloro-5-(trifluoromethyl)quinoline as a Research Subject

While the broader class of halogenated trifluoromethylquinolines is well-represented in scientific literature, this compound itself is a more specialized subject of research. Its specific substitution pattern distinguishes it from more commonly studied isomers, suggesting its role as a bespoke building block for targeted applications.

The chemical character of this compound can be understood by examining related structures. The chlorination of quinoline in strongly acidic media is known to favor substitution at the 5- and 8-positions of the benzene ring, which can lead to the formation of 5,8-dichloroquinoline. pjsir.org The chlorine atom at the 4-position (on the pyridine ring) is typically introduced through different synthetic routes, often involving the chlorination of a precursor quinolinone. mdpi.com This 4-chloro group is particularly susceptible to nucleophilic substitution, making it a valuable handle for further molecular elaboration. mdpi.com

| Compound Name | CAS Number | Key Structural Features |

| 4,8-Dichloro-2-(trifluoromethyl)quinoline | 18706-35-9 | Dichloro substitution with -CF3 at C2 position. chemimpex.comchemspider.com |

| 4-Chloro-8-(trifluoromethyl)quinolin-2(1H)-one | 955288-52-5 | Monochloro, with -CF3 at C8 and a quinolinone core. cymitquimica.com |

| 4-Chloro-8-fluoro-5-(trifluoromethyl)quinoline | 1065093-34-6 | Mixed halogen substitution (Cl, F) with -CF3 at C5. bldpharm.com |

| 5,8-Dichloroquinoline | 16562-95-5 | Dichloro substitution at C5 and C8 positions. pjsir.org |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | A related pyridine-based building block. marketreportanalytics.com |

Given its highly functionalized structure, this compound is primarily of interest as a chemical intermediate or building block. Analogous compounds, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, are recognized as key intermediates in the synthesis of pharmaceuticals and agrochemicals. marketreportanalytics.com Research involving quinoline-derived trifluoromethyl alcohols has pointed toward new directions in the discovery of effective anticancer agents. nih.gov

The future research trajectory for this compound will likely focus on its utilization in synthetic chemistry. Its reactive 4-chloro position is an ideal site for introducing new functional groups via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. This would allow for the synthesis of diverse libraries of novel quinoline derivatives. These new compounds could then be screened for a wide range of biological activities, leveraging the established potential of the quinoline scaffold in areas such as:

Oncology: As inhibitors of protein kinases or other cancer-related targets. nih.gov

Infectious Diseases: As potential antimalarial or antimicrobial agents. beilstein-journals.org

Materials Science: As components in fluorescent dyes or electroluminescent materials. beilstein-journals.org

In essence, this compound represents a platform for innovation, providing chemists with a structurally complex and reactive starting material for the exploration of new chemical space and the development of next-generation functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,8-dichloro-5-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2F3N/c11-6-3-4-16-9-7(12)2-1-5(8(6)9)10(13,14)15/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPDLVZCPNWNBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C(F)(F)F)C(=CC=N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,8 Dichloro 5 Trifluoromethyl Quinoline and Analogous Structures

Established Approaches for Quinoline (B57606) Ring System Construction

The construction of the quinoline ring system has been a subject of extensive research for over a century, leading to the development of several named reactions that are now considered classical methods. These methods, along with more modern advancements, provide a versatile toolkit for chemists.

Friedländer Synthesis and Derivatized Analogues

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a straightforward and widely used method for the synthesis of quinolines. jk-sci.comnih.govresearchgate.net The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde, in the presence of an acid or base catalyst. researchgate.netorganic-chemistry.org

The general mechanism involves an initial aldol-type condensation between the two carbonyl compounds, followed by cyclization and dehydration to form the quinoline ring. nih.gov The versatility of the Friedländer synthesis lies in its operational simplicity and the ready availability of starting materials. jk-sci.com Various catalysts have been employed to promote the reaction, including traditional acid and base catalysts, as well as more modern and environmentally friendly options like ionic liquids and solid-supported catalysts. nih.govnih.govnih.govnih.gov

| Catalyst Type | Examples | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Acid Catalysts | Acetic acid, Hydrochloric acid, Sulfuric acid, p-Toluenesulfonic acid | Typically reflux in a solvent like ethanol | Readily available and effective for many substrates |

| Base Catalysts | Sodium hydroxide, Pyridine (B92270) | Often used in aqueous or alcoholic solutions | Simple and classical approach |

| Lewis Acids | Zinc chloride, Neodymium(III) nitrate (B79036) hexahydrate | Can offer improved yields and milder conditions | Effective for specific substrate combinations |

| Solid-Supported Catalysts | Nafion, Amberlyst-15, P2O5/SiO2 | Often under microwave irradiation or solvent-free conditions | Environmentally friendly, catalyst recyclability |

| Ionic Liquids | [bmim]HSO4, [Msim][OOCCCl3] | Can act as both solvent and catalyst | "Green" alternative, often with high efficiency |

Derivatized analogues of the Friedländer synthesis have been developed to expand its scope and improve its efficiency. For instance, a modified approach involves the in situ reduction of 2-nitrobenzaldehydes in the presence of an active methylene (B1212753) compound, which circumvents the often-limited availability of 2-aminobenzaldehyde (B1207257) derivatives. researchgate.net Furthermore, the use of polymer-supported reagents and catalysts has facilitated the solid-phase synthesis of quinolines, allowing for easier purification and automation. nih.gov

Skraup and Doebner-Miller Methodologies in Quinoline Synthesis

The Skraup synthesis, discovered by Zdenko Hans Skraup in 1880, is a classic method for producing quinoline itself and its simpler derivatives. wikipedia.org The reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822). wikipedia.orgpharmaguideline.com The mechanism is believed to proceed through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. numberanalytics.com Subsequent cyclization and oxidation yield the quinoline ring. numberanalytics.com While effective, the Skraup reaction is known for being vigorous and sometimes violent. wikipedia.org

The Doebner-Miller reaction is a modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines. wikipedia.orgslideshare.net In this method, an α,β-unsaturated aldehyde or ketone is used in place of glycerol. nih.govacs.org The reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions leads to the formation of 2- and/or 4-substituted quinolines. nih.gov This method is generally less harsh than the Skraup synthesis and offers greater control over the substitution pattern of the final product. nih.gov Lewis acids and Brønsted acids are commonly used as catalysts in the Doebner-Miller reaction. wikipedia.orgacs.org

| Method | Key Reactants | Typical Conditions | Primary Products |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) | Heating | Quinoline and simple derivatives |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Aldehyde or Ketone, Acid Catalyst | Heating | 2- and/or 4-Substituted Quinolines |

Copper-Catalyzed Cyclization and Annulation Reactions

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve efficient and selective bond formations. Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of quinolines, offering mild reaction conditions and broad functional group tolerance. rsc.org

Copper-catalyzed cyclization reactions often involve the reaction of anilines with various coupling partners. For example, a convenient method for quinoline synthesis involves the copper-catalyzed intermolecular cyclization of anilines and terminal acetylene (B1199291) esters. rsc.org This process facilitates the successive formation of C-N and C-C bonds in a cascade process. rsc.org

Oxidative annulation strategies represent another significant advancement in quinoline synthesis. mdpi.com These reactions often involve the activation of C-H bonds, a highly atom-economical approach. mdpi.com Copper catalysts can mediate the oxidative C-H annulation of quinolines with partners like 1,2-dichloroethane, providing access to more complex fused ring systems. acs.orgnih.govacs.org These reactions can proceed through various mechanisms, including the generation of carbene intermediates or radical pathways. mdpi.comacs.org For instance, copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes proceed through an aldol (B89426) reaction, C(aryl)-N bond formation, and elimination to yield quinoline derivatives. rsc.org

Brønsted Acid-Promoted Cyclization Routes

Brønsted acid catalysis offers a metal-free alternative for the synthesis of quinolines, which can be advantageous in terms of cost and environmental impact. rsc.org These reactions often proceed under solvent-free conditions, further enhancing their "green" credentials. rsc.org

A notable example is the Brønsted acid-catalyzed cyclization of N-alkyl anilines with alkynes or alkenes in the presence of oxygen as an oxidant. rsc.org This method allows for the synthesis of various quinoline derivatives in good to excellent yields and tolerates a range of functional groups. rsc.org Another approach involves the Brønsted acid-promoted arene-ynamide cyclization to construct fused quinoline systems. acs.org This reaction proceeds through the generation of a highly reactive keteniminium intermediate, followed by an electrophilic aromatic substitution. acs.org The development of these methods highlights the power of Brønsted acid catalysis in promoting complex cyclization cascades for the efficient construction of the quinoline core. acs.org

Synthetic Strategies for Introducing the Trifluoromethyl Group onto Quinoline

The trifluoromethyl (CF3) group is a crucial substituent in medicinal chemistry, often imparting enhanced metabolic stability, lipophilicity, and binding affinity to drug candidates. thieme.de The synthesis of trifluoromethylated quinolines is therefore of significant interest.

Nickel-Catalyzed Methodologies

Nickel catalysis has proven to be a versatile and effective strategy for the introduction of trifluoromethyl groups onto aromatic rings, including the quinoline scaffold. thieme.de One innovative approach involves the nickel-catalyzed insertion of an alkyne into the C-S bond of a 2-(trifluoromethyl)-1,3-benzothiazole. d-nb.inforesearchgate.net This reaction proceeds through the formation of a seven-membered benzothiazepine (B8601423) intermediate, which then undergoes thermal desulfidation to yield the 2-(trifluoromethyl)quinoline. d-nb.info This process can be viewed as a formal substitution of a sulfur atom with an alkyne. d-nb.info

Mechanistic studies have revealed that the reaction is initiated by the oxidative addition of the C-S bond to a nickel(0) complex, forming a thianickelacycle intermediate. d-nb.info Subsequent coordination and insertion of the alkyne lead to the ring-expanded product. d-nb.info This methodology provides a novel and efficient route to 2-(trifluoromethyl)quinolines. thieme.de

Direct C-H trifluoromethylation of (hetero)arenes catalyzed by high-valent nickel complexes has also been developed. acs.org While not specific to quinoline, this approach demonstrates the potential for direct functionalization of the quinoline ring system. Furthermore, nickel-catalyzed C-H trifluoromethylation of free anilines using Togni's reagent offers a direct route to trifluoromethylated anilines, which can then be used as precursors in classical quinoline syntheses. nih.gov

Radical Trifluoromethylation Approaches

Radical trifluoromethylation offers a direct method for introducing the CF3 group onto a pre-formed heterocyclic nucleus, often by targeting C-H bonds. These methods typically involve the generation of a trifluoromethyl radical (•CF3) from a stable precursor.

One prominent reagent for this purpose is sodium trifluoromethanesulfinate (CF3SO2Na), often referred to as Langlois' reagent. iust.ac.ir This bench-stable solid can generate the •CF3 radical under oxidative conditions. For instance, the trifluoromethylation of 8-aminoquinoline (B160924) scaffolds has been achieved with high selectivity at the C5-position using CF3SO2Na under visible light irradiation without the need for an external photocatalyst. epfl.ch In this process, both the starting material and the product can act as photosensitizers. epfl.ch The reaction is proposed to proceed through a radical mechanism where the generated •CF3 attacks the electron-rich position of the quinoline ring. epfl.ch

Another approach is azotrifluoromethylation, which involves the simultaneous addition of a trifluoromethyl group and an azo group across a double bond. The visible-light-induced photocatalytic azotrifluoromethylation of alkenes using aryldiazonium salts and sodium triflinate provides access to trifluoromethylated azo compounds, which can then be transformed into various nitrogen-containing heterocycles. beilstein-journals.org

Cyclization Pathways Utilizing Trifluoromethylated Precursors

An alternative to direct trifluoromethylation is the construction of the quinoline ring from precursors that already contain the trifluoromethyl group. This approach allows for precise control over the position of the CF3 substituent.

Ortho-trifluoroacetyl anilines and related precursors: Trifluoromethyl-substituted quinolines can be prepared through the addition of anilines to trifluoroacetylacetylenes, followed by an intramolecular acid-catalyzed ring closure. researchgate.net This method provides a regioselective route to trifluoromethylated quinolines.

Trifluoromethyl-substituted enamino ketones: These versatile building blocks, which contain both nucleophilic and electrophilic sites, are widely used in the synthesis of various heterocycles. nih.gov The condensation of α,β-unsaturated trifluoromethyl ketones with anilines can yield 2-trifluoromethyl quinolines. researchgate.net This reaction can sometimes lead to a reversal of the regiochemistry typically observed in standard Skraup-Doebner-Von Miller quinoline syntheses. researchgate.net

3-Trifluoromethylcyclopropenes: Recent research has demonstrated the synthesis of 4-trifluoromethylquinolines from 3-trifluoromethylcyclopropenes. epfl.ch This method involves a visible-light-mediated radical azidation of the cyclopropene, followed by a proposed cyclization of an iminyl radical, ring-opening, and fragmentation to yield the quinoline structure. epfl.ch

1-Trifluoromethyl-prop-2-yne 1-iminium triflates: These highly reactive electrophilic building blocks can react with anilines in a one-pot, two-step Michael addition/intramolecular cyclization sequence to furnish a wide range of 4-CF3-quinolines with various substituents. researchgate.netresearchgate.net This method has been successfully applied to prepare bis(trifluoromethyl)-substituted quinolino[8,7-h]quinolines and quinolino[7,8-h]quinolines from diaminonaphthalenes. nih.gov

Trifluoromethyl Group as a Strategic Synthon in Heterocyclic Annulation

The trifluoromethyl group can be part of a larger building block used to construct fused heterocyclic systems. For instance, the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles can be achieved through the condensation of diamines or amino(thio)phenols with in situ generated trifluoroacetonitrile (B1584977) (CF3CN). rsc.org The reaction is believed to proceed via nucleophilic addition to form an imidamide intermediate, which then undergoes intramolecular cyclization. rsc.org This highlights the utility of trifluoromethylated synthons in constructing a variety of heterocyclic scaffolds.

Incorporation of Chlorine Substituents into Quinoline Frameworks

The introduction of chlorine atoms onto the quinoline ring is a crucial step in the synthesis of compounds like 4,8-dichloro-5-(trifluoromethyl)quinoline. This can be accomplished either by halogenating a pre-existing quinoline ring or by using chlorinated precursors in the ring-forming reaction.

Halogenation of Pre-formed Quinoline Systems

Direct halogenation of the quinoline core is a common strategy. The regioselectivity of this reaction is influenced by the reaction conditions and the substituents already present on the quinoline ring. An operationally simple and metal-free protocol for the C5-H halogenation of 8-substituted quinoline derivatives has been developed using trihaloisocyanuric acid as the halogen source. researchgate.netnih.govrsc.org This method is highly regioselective and proceeds under mild, aerobic conditions at room temperature. researchgate.netnih.govrsc.org

| Halogenating Agent | Position of Halogenation | Reaction Conditions | Reference |

| Trihaloisocyanuric acid | C5 | Room temperature, air | researchgate.netnih.govrsc.org |

| N-Halosuccinimides (NCS, NBS, NIS) | C5 | Water, metal-free |

Synthesis via Halogenated Building Blocks

Constructing the quinoline ring from halogenated precursors offers excellent control over the position of the chlorine atoms. A well-established method involves the reaction of a substituted aniline with a suitable three-carbon unit. For example, 4,8-dichloroquinoline (B1582372) can be synthesized by reacting a 2-chloroaniline (B154045) with β-propiolactone or acrylic acid to form a 3-(chloroanilino)propionic acid. google.com This intermediate is then cyclized using polyphosphoric acid, and the resulting 8-chloro-4-oxo-1,2,3,4-tetrahydroquinoline is subsequently chlorinated. google.com This multi-step process allows for the specific placement of the chlorine atom at the 8-position, originating from the starting chloroaniline.

| Chlorinated Precursor | Subsequent Reactions | Final Product | Reference |

| 2-Chloroaniline | Reaction with β-propiolactone, cyclization, chlorination | 4,8-Dichloroquinoline | google.com |

| 3-Chloroaniline | Reaction with β-propiolactone, cyclization, chlorination | Dichloroquinoline | google.com |

| 4-Chloroaniline | Reaction with β-propiolactone, cyclization, chlorination | Dichloroquinoline | google.com |

Specific Chlorination Processes

Phosphorus oxychloride (POCl3) is a widely used and effective reagent for the conversion of hydroxyl or oxo groups on the quinoline ring to chloro substituents. google.comnih.govresearchgate.net In the synthesis of 4,8-dichloroquinoline, the intermediate 8-chloro-4-oxo-1,2,3,4-tetrahydroquinoline is treated with phosphorus oxychloride to introduce the chlorine atom at the 4-position. google.com The reaction of quinolinones with POCl3 to form the corresponding chloroquinolines can occur in two stages: an initial phosphorylation followed by the conversion of the phosphorylated intermediate to the chloroquinazoline upon heating. nih.gov A detailed mechanism for the formation of an activated chlorine species from POCl3 has also been described. commonorganicchemistry.com

| Substrate | Reagent | Product | Reference |

| 8-Chloro-4-oxo-1,2,3,4-tetrahydroquinoline | POCl3 | 4,8-Dichloroquinoline | google.com |

| Quinolinones | POCl3 | Chloroquinolines | nih.govresearchgate.net |

| Quinoline N-oxides | PPh3/Cl3CCN | 2-Chloroquinolines | researchgate.net |

Radical Chlorination in Aromatic Systems

Radical chlorination is a synthetic method that proceeds via a free-radical mechanism, often initiated by ultraviolet (UV) light. In this process, molecular chlorine (Cl₂) is homolytically cleaved to generate highly reactive chlorine radicals (Cl•). These radicals can then abstract a hydrogen atom from an aromatic ring, followed by reaction with another molecule of Cl₂ to yield a chlorinated aromatic compound and another chlorine radical, thus propagating the chain reaction.

While a powerful tool for the halogenation of alkanes, the application of radical chlorination to complex aromatic systems like quinoline is often limited by its lack of selectivity. Aromatic C-H bonds are generally stronger than aliphatic ones, and the reaction can lead to a mixture of regioisomers, making purification difficult and lowering the yield of any single desired product. For a polysubstituted quinoline, this method would likely result in chlorination at various available positions on both the benzene (B151609) and pyridine rings, posing a significant challenge for achieving the specific 4,8-dichloro substitution pattern.

Reagents and conditions typically associated with radical chlorination include:

Chlorine Gas (Cl₂) with UV light initiation.

Sulfuryl Chloride (SO₂Cl₂) with a radical initiator like AIBN (Azobisisobutyronitrile).

N-Chlorosuccinimide (NCS) , which can also participate in radical pathways under specific conditions.

Given the need for high regiochemical control in the synthesis of this compound, radical chlorination is generally considered an unsuitable approach in favor of more directed synthetic methods.

Directed Synthetic Approaches for this compound

Directed synthetic approaches are essential for constructing intricately substituted molecules like this compound. These methods rely on building the molecule in a controlled, stepwise manner, where the position of each substituent is predetermined by the reaction sequence and the nature of the starting materials.

Multi-step Convergent Synthesis

A multi-step convergent synthesis is a highly effective strategy for preparing complex quinoline derivatives. This approach involves preparing key fragments of the target molecule separately and then combining them in the later stages of the synthesis. A plausible pathway for this compound can be extrapolated from established syntheses of analogous compounds, such as 4-chloro-8-(trifluoromethyl)quinoline. google.com

This synthesis would likely begin with a pre-functionalized aniline derivative, which already contains the substituents destined for the benzene portion of the quinoline ring. A hypothetical, yet chemically sound, multi-step sequence is outlined below.

Table 1: Plausible Multi-Step Synthesis of this compound

| Step | Reactants | Key Reagent(s) | Intermediate/Product | Purpose |

| 1 | 2-Chloro-5-(trifluoromethyl)aniline + Acrylic acid | - | β-(2-chloro-5-(trifluoromethyl)anilino)propanoic acid | Formation of the side chain required for cyclization. |

| 2 | β-(2-chloro-5-(trifluoromethyl)anilino)propanoic acid | Polyphosphoric Acid (PPA) | 8-Chloro-5-(trifluoromethyl)-4-oxo-1,2,3,4-tetrahydroquinoline | Cyclization to form the quinolone ring system. |

| 3 | 8-Chloro-5-(trifluoromethyl)-4-oxo-1,2,3,4-tetrahydroquinoline | Phosphorus Oxychloride (POCl₃) | This compound | Aromatization and chlorination of the 4-position. google.com |

This convergent approach ensures that the chlorine atom at the 8-position and the trifluoromethyl group at the 5-position are correctly placed from the outset, originating from the chosen aniline starting material. The final chlorination at the 4-position is a well-established and highly regioselective transformation.

One-Pot Reaction Sequences and Efficiency Considerations

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. Several one-pot methodologies have been developed for the synthesis of the quinoline core. nih.govrsc.orgrsc.org

For instance, the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be performed as a one-pot process. rsc.org Another approach involves tandem sequential reactions, such as a Mannich addition followed by Friedel-Crafts cyclization and aromatization to build the quinoline system. nih.gov

Table 2: Examples of One-Pot Quinoline Syntheses

| Method | Starting Materials | Catalyst/Reagents | Key Features |

| Friedländer Synthesis | o-Nitroarylcarbaldehydes + Aldehydes/Ketones | Iron, HCl | In-situ reduction of nitro group followed by condensation and cyclization. rsc.org |

| Tandem Mannich/Friedel-Crafts | Pentafluoropropen-2-ol + Aldimines | - | Tandem sequence affords highly substituted quinolines. nih.gov |

| From Acetonitrile | 2-Nitrobenzaldehydes + Acetonitrile | Diaminoboryl carbanions | Forms 2-aminoquinolines via reductive cyclization in a single flask. rsc.org |

While these methods are powerful for generating quinoline scaffolds, their direct application to the synthesis of a complex target like this compound would be challenging. The primary difficulty lies in sourcing or generating the highly substituted precursors required to achieve the specific 4,8-dichloro-5-trifluoromethyl pattern in a single pot while avoiding side reactions and isomeric impurities. Therefore, for such a precisely substituted molecule, a multi-step approach often provides better control and higher purity of the final product.

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity: The control of substituent placement (regioselectivity) is the most critical aspect of synthesizing this compound.

Control via Starting Material: The substitution pattern on the benzene ring of the quinoline is determined by the choice of the aniline precursor. In the multi-step synthesis described above (Section 2.4.1), the use of 2-chloro-5-(trifluoromethyl)aniline definitively places the chlorine atom at the C8 position and the trifluoromethyl group at the C5 position of the final quinoline product.

Formation of the 4-Chloro Group: The introduction of the chlorine atom at the C4 position is achieved with very high regioselectivity. The cyclization of the β-anilinopropanoic acid intermediate leads to a 4-quinolone (a ketone at the 4-position). The subsequent reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride specifically replaces the keto group with a chlorine atom. google.com This is a standard and highly reliable transformation in quinoline chemistry.

Directing Group Effects: If one were to attempt chlorination on a pre-existing quinoline ring, the regioselectivity would be governed by the electronic properties of the existing substituents. The trifluoromethyl group (-CF₃) is a strongly electron-withdrawing and deactivating group that directs incoming electrophiles to the meta position. The chlorine atom is also deactivating but is an ortho-, para- director. The protonated quinoline nitrogen is strongly deactivating and directs substitution onto the benzene ring. These competing influences make direct electrophilic chlorination of a substituted quinoline a less predictable and less desirable route for this specific substitution pattern compared to a convergent synthesis. However, methods for the C5-selective halogenation of quinolines have been developed, indicating that direct halogenation can be controlled under specific conditions. rsc.org

Stereoselectivity: The target molecule, this compound, is a planar, aromatic heterocycle. It does not possess any chiral centers or elements of stereoisomerism. Therefore, stereoselectivity is not a relevant consideration in its synthesis.

Reaction Mechanisms Pertaining to 4,8 Dichloro 5 Trifluoromethyl Quinoline Formation and Reactivity

Mechanistic Principles of Quinoline (B57606) Ring Formation

The construction of the quinoline scaffold, a bicyclic heteroaromatic system, can be achieved through various synthetic strategies, each underpinned by distinct mechanistic pathways. These routes often involve the formation of key carbon-carbon and carbon-nitrogen bonds through cyclization processes.

Intramolecular cyclization is a cornerstone of quinoline synthesis, where a suitably functionalized aniline (B41778) derivative undergoes ring closure. A classic example is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

The mechanism typically begins with an intermolecular condensation between the two starting materials to form an enamine or an imine intermediate. This is followed by an intramolecular cyclization, often an aldol-type condensation, and subsequent dehydration to yield the aromatic quinoline ring. For instance, the reaction of a 2-aminoaryl ketone with an α-methylene carbonyl compound proceeds through the formation of an enamine intermediate, which then cyclizes and eliminates water to form the final quinoline product. mdpi.com This general mechanism is adaptable, with variations like the Combes synthesis, where an aniline reacts with a β-diketone to form an enamine, which is then cyclized under acidic conditions. iipseries.org

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Intermolecular condensation between an aniline derivative and a carbonyl compound. | Enamine or Schiff Base |

| 2 | Intramolecular nucleophilic attack from the aromatic ring onto the carbonyl or an activated double bond. | Cyclized Dihydroquinoline Derivative |

| 3 | Dehydration/Aromatization to expel a water molecule. | Aromatic Quinoline Ring |

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to quinoline synthesis by combining multiple bond-forming events in a single pot without isolating intermediates. researchgate.net These processes are valued for their atom economy and operational simplicity.

One such strategy involves the three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes. organic-chemistry.org Mechanistic studies suggest this reaction proceeds through the formation of an N-arylnitrilium salt intermediate from the diazonium salt and the nitrile. This highly electrophilic intermediate then undergoes a cycloaddition reaction with the alkyne, followed by rearrangement and aromatization to directly afford a multiply substituted quinoline without the need for a separate oxidation step. organic-chemistry.org

Another example is the one-pot synthesis of quinolines from o-aminothiophenol and 1,3-ynones. nih.gov The mechanism involves a sequence of a Michael addition followed by an intramolecular cyclization condensation, which is then succeeded by a desulfurization step mediated by iodine to form the quinoline ring. nih.gov The elucidation of these complex pathways often relies on techniques like ESI-MS analysis to detect transient intermediates, clarifying the sequence of events in the cascade. nih.gov

Oxidative cyclization methods have emerged as powerful tools for quinoline synthesis, often utilizing transition-metal catalysts or metal-free conditions with an external oxidant. researchgate.net These reactions typically involve the formation of the heterocyclic ring accompanied by the removal of hydrogen atoms, leading directly to the aromatic product.

In palladium-catalyzed aerobic oxidative cyclizations, for example, the reaction between an aniline and an olefin can proceed through a proposed mechanism involving a π-allylpalladium species. mdpi.com This intermediate undergoes nucleophilic attack, oxidation, and condensation to form an imine, which then cyclizes. The final aromatization step is driven by the oxidant, which is often molecular oxygen. mdpi.com

Metal-free oxidative cyclizations have also been developed. A regioselective intramolecular oxidative cyclization of o-cinnamylanilines uses potassium tert-butoxide (KOtBu) as a mediator and dimethyl sulfoxide (B87167) (DMSO) as the oxidant. organic-chemistry.org In other systems, radical cations can catalyze intramolecular oxidative cyclizations, showcasing the diversity of mechanistic pathways available for these transformations. nih.gov

| Approach | Typical Catalyst/Mediator | Oxidant | Mechanistic Feature |

|---|---|---|---|

| Transition-Metal Catalyzed | Palladium, Copper, Ruthenium mdpi.com | O₂, Dioxygen mdpi.comresearchgate.net | Involves organometallic intermediates (e.g., π-allylpalladium). mdpi.com |

| Transition-Metal-Free | KOtBu, Iodine researchgate.netorganic-chemistry.org | DMSO, O₂, I₂ researchgate.netorganic-chemistry.orgnih.gov | Can proceed via ionic or radical pathways. nih.gov |

| Photoredox Catalysis | Organic Dyes, Photocatalysts mdpi.comresearchgate.net | Visible Light/O₂ | Involves single-electron transfer (SET) from an excited photocatalyst. mdpi.com |

Mechanistic Investigations of Trifluoromethylation Reactions

Introducing a trifluoromethyl (CF₃) group onto a quinoline ring significantly alters its electronic properties and biological activity. The mechanisms for these transformations can be broadly categorized into radical-based pathways and those involving polar, nucleophilic/electrophilic interactions.

Radical trifluoromethylation is a prevalent strategy that allows for the direct functionalization of C-H bonds. These reactions rely on the generation of the highly reactive trifluoromethyl radical (•CF₃). wikipedia.org A common approach involves a single-electron transfer (SET) process from a photocatalyst (like Ru or Ir complexes) or a transition metal to a CF₃ source, such as Togni's or Langlois' reagent. researchgate.netorientjchem.org

The generated •CF₃ radical can then add to the quinoline ring. For instance, the synthesis of 4-trifluoromethylquinolines has been achieved from 3-trifluoromethylcyclopropenes and an azide (B81097) radical source under visible light. The proposed mechanism involves the addition of an azide radical to the cyclopropene, followed by ring-opening and fragmentation to form an iminyl radical. This iminyl radical then undergoes cyclization onto the aromatic ring, ultimately leading to the formation of the quinoline structure. epfl.ch This highlights how radical processes can be integrated into the synthesis of the core heterocyclic structure itself.

Bismuth-catalyzed C-H trifluoromethylation of heterocycles using CF₃SO₂Cl under light irradiation has also been reported. Mechanistic studies suggest an open-shell redox manifold at the bismuth center, where a Bi(I) catalyst undergoes oxidative addition, followed by light-induced homolysis to generate the trifluoromethyl radical. researchgate.net

While radical pathways are common, trifluoromethylation can also proceed through mechanisms involving polar intermediates. A notable example is the 3-position-selective C-H trifluoromethylation of quinoline derivatives. acs.orgchemrxiv.org

This method is based on the nucleophilic activation of the quinoline ring. The reaction begins with the hydrosilylation of the quinoline, which generates a reactive N-silyl enamine intermediate. This enamine is sufficiently nucleophilic to attack an electrophilic trifluoromethylating reagent (a "CF₃⁺" source). This step constitutes a nucleophilic addition. The resulting trifluoromethylated enamine intermediate is then rearomatized, likely through an elimination pathway, to yield the 3-trifluoromethylquinoline product. acs.orgchemrxiv.org This strategy cleverly reverses the typical polarity of the quinoline ring, enabling a site-selective functionalization that is difficult to achieve through other means. acs.org

Another pathway involves the reaction of pre-formed α-CF₃-enamines with 2-nitrobenzaldehydes. rsc.org This reaction proceeds via a nucleophilic attack of the enamine onto the aldehyde. A subsequent reduction of the nitro group promotes an intramolecular cyclization to afford 2-CF₃-quinolines, demonstrating a sequence of nucleophilic addition followed by cyclization. rsc.org

Catalytic Cycles in Transition Metal-Mediated Trifluoromethylation (e.g., copper, nickel catalysis)

The introduction of a trifluoromethyl (CF3) group onto an aromatic ring, a critical step in the synthesis of precursors to 4,8-dichloro-5-(trifluoromethyl)quinoline, is often accomplished using transition metal catalysis. Copper and nickel complexes are particularly prominent in these transformations.

Copper-Catalyzed Trifluoromethylation:

Copper-catalyzed methods have been extensively developed for the trifluoromethylation of aryl halides. nih.gov The catalytic cycle typically involves a Cu(I) species as the active catalyst. A widely accepted general mechanism begins with the formation of a CuCF3 species from a Cu(I) salt and a trifluoromethyl source, such as TMSCF3 (trimethyl(trifluoromethyl)silane) or Langlois' reagent (sodium triflinate).

The cycle can be summarized as follows:

Formation of the Trifluoromethylating Agent: A Cu(I) halide (e.g., CuI) reacts with a trifluoromethyl anion source to generate a copper(I) trifluoromethyl species, often represented as [CuCF3].

Oxidative Addition: The aryl halide (e.g., a dichloroquinoline precursor) undergoes oxidative addition to the Cu(I) center. However, for copper, a simple oxidative addition/reductive elimination cycle as seen with palladium is often debated. Alternative pathways involving single electron transfer (SET) or sigma-bond metathesis have been proposed. nih.gov

Reductive Elimination: The resulting intermediate, likely a higher-valent copper species (e.g., Cu(III)), undergoes reductive elimination to form the C-CF3 bond and regenerate the Cu(I) catalyst.

Recent studies have provided deeper insight, suggesting that in some cases, the reaction may involve radical intermediates. For instance, a Cu(I) species can transfer an electron to generate an aryl radical and a Cu(II)CF3 complex. nih.gov The combination of these species then yields the trifluoromethylated product.

Below is a table summarizing key trifluoromethylating reagents used in copper-catalyzed reactions.

| Reagent Name | Formula | Typical Catalyst/Conditions |

| Ruppert-Prakash Reagent | CF3Si(CH3)3 | Cu(I) salt, Fluoride (B91410) source |

| Togni's Reagent | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Cu(I) or Cu(II) salt |

| Langlois' Reagent | CF3SO2Na | Cu(I) salt, Oxidant (e.g., TBHP) |

| Umemoto's Reagent | S-(Trifluoromethyl)dibenzothiophenium salt | Cu(I) salt |

Nickel-Catalyzed Trifluoromethylation:

Nickel catalysis offers a powerful alternative, often enabling the trifluoromethylation of more challenging substrates like aryl chlorides. uvm.eduacs.org The catalytic cycles for nickel can vary, with both Ni(0)/Ni(II) and Ni(I)/Ni(III) pathways being proposed. rsc.org

A plausible Ni(0)/Ni(II) cycle involves:

Oxidative Addition: A Ni(0) complex, typically stabilized by ligands, reacts with the aryl halide (Ar-X) to form a Ni(II) intermediate, [Ar-Ni(II)-X].

Transmetalation or Exchange: The halide on the nickel complex is exchanged for a CF3 group from a trifluoromethylating agent.

Reductive Elimination: The resulting [Ar-Ni(II)-CF3] complex undergoes reductive elimination to yield the product Ar-CF3 and regenerate the Ni(0) catalyst.

Alternatively, a Ni(I)/Ni(III) cycle may be operative, particularly in reactions involving radical pathways. rsc.org This can be initiated by the reduction of a Ni(II) precatalyst to a Ni(I) species, which can then enter the catalytic cycle. Such mechanisms are often invoked to explain the reactivity of less reactive aryl halides. Preliminary mechanistic studies suggest that for some transformations, a difluoromethyl radical may be involved. organic-chemistry.org

Mechanistic Aspects of Halogenation and Halogen Exchange

The chlorine substituents on the 4- and 8-positions of the quinoline ring dictate much of its reactivity, particularly in substitution reactions.

Nucleophilic aromatic substitution (SNA) is a key reaction for modifying chloroquinoline scaffolds. This reaction typically proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com

The mechanism involves two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a halogen atom. This attack is perpendicular to the aromatic ring and leads to the formation of a tetrahedral, negatively charged intermediate (the Meisenheimer complex). The negative charge is delocalized across the aromatic system, and this delocalization is enhanced by electron-withdrawing groups.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, in this case, a chloride ion.

In the context of this compound, the positions of the two chlorine atoms are not equivalent. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 8-position. This regioselectivity is influenced by several factors:

Electronic Effects: The electron-withdrawing trifluoromethyl group at the 5-position and the ring nitrogen atom activate the ring towards nucleophilic attack. DFT calculations on similar 2,4-dichloroquinazoline (B46505) systems have shown that the carbon at the 4-position has a higher LUMO coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack. nih.govresearchgate.net

Intermediate Stability: The Meisenheimer complex formed by attack at the 4-position is better stabilized by resonance, as the negative charge can be delocalized onto the electronegative nitrogen atom of the quinoline ring.

While the introduction of halogens onto an existing aromatic ring often proceeds via electrophilic aromatic substitution, radical mechanisms can also be operative under specific conditions, such as in the presence of UV light or radical initiators. wikipedia.org A free-radical halogenation reaction proceeds through a chain mechanism involving three distinct stages: initiation, propagation, and termination. youtube.com

Initiation: The process begins with the homolytic cleavage of a halogen molecule (e.g., Cl2) by heat or light to generate two halogen radicals (2 Cl•). youtube.com

Propagation: This is a two-step cycle.

A halogen radical abstracts a hydrogen atom from the substrate to form a hydrogen halide and an aryl radical.

The aryl radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain. youtube.com

Termination: The reaction ceases when radicals combine with each other. This can occur through the combination of two halogen radicals, an aryl radical and a halogen radical, or two aryl radicals. youtube.com

For the synthesis of this compound, direct C-H halogenation of a pre-functionalized quinoline could potentially involve radical pathways, especially for positions not strongly activated towards electrophilic attack. For instance, metal-free methods for the C5-halogenation of 8-substituted quinolines have been developed using N-halosuccinimides, which can act as sources of halogen radicals under certain conditions. researchgate.netrsc.org Similarly, nickel-catalyzed fluorination at the C-5 position of 8-aminoquinolines has been suggested to proceed through a single electron transfer (SET) mechanism involving a radical process. rsc.org

Proposed Reaction Mechanisms for this compound Synthesis

The synthesis of this compound is not explicitly detailed in the literature, but a plausible pathway can be constructed based on established quinoline syntheses and functionalization reactions. A likely route would involve the construction of a substituted quinoline ring followed by halogenation, or the use of pre-halogenated anilines as starting materials. For instance, a process analogous to the synthesis of 4-chloro-8-trifluoromethyl-quinoline could be adapted. google.com This might involve the cyclization of a suitably substituted aniline with reagents like ethyl ethoxymethylenemalonate, followed by saponification, decarboxylation, and subsequent chlorination of the resulting hydroxyquinoline. google.com

Direct experimental characterization of intermediates in the synthesis of this compound is not available. However, based on analogous reactions, key intermediates can be proposed.

In a potential synthetic sequence starting from a substituted aniline, intermediates would include:

Enamine Intermediates: Formed from the condensation of an aniline with a β-ketoester or similar precursor.

4-Hydroxyquinoline (B1666331) Derivatives: Cyclization of the enamine intermediate typically leads to a 4-hydroxyquinoline scaffold. For example, in the synthesis of 4-chloro-8-methylquinolin-2(1H)-one, 4-hydroxy-8-methylquinolin-2(1H)-one is a key isolable intermediate before chlorination. mdpi.com

Meisenheimer Complexes: As discussed in section 3.3.1, these are crucial transient intermediates in any nucleophilic aromatic substitution steps used to introduce or exchange the chloro substituents.

In transition metal-catalyzed trifluoromethylation steps, organometallic intermediates such as [Ar-Cu(III)-(CF3)X] or [Ar-Ni(II)-CF3] would be critical, albeit often short-lived, species within the catalytic cycle.

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to elucidate reaction mechanisms, rationalize regioselectivity, and calculate energy profiles for reactions where intermediates are difficult to observe experimentally. nih.gov

For the formation and reactivity of this compound, DFT studies could provide significant insights:

Trifluoromethylation: DFT calculations have been used to study the mechanism of trifluoromethylation with various reagents. For example, studies on Umemoto's reagent suggest that the reaction proceeds via a backside (SN2-type) attack mechanism, with a calculated energy barrier. rsc.org Similar calculations could model the transition state for the trifluoromethylation of a dichloroquinoline precursor, comparing the feasibility of different catalytic cycles (e.g., Cu(I)/Cu(III) vs. Ni(0)/Ni(II)).

Nucleophilic Aromatic Substitution: As demonstrated for 2,4-dichloroquinazolines, DFT can be used to calculate the energy barriers for nucleophilic attack at different positions. nih.gov A similar study on this compound would involve calculating the transition state energies for nucleophilic attack at C4 and C8. It is expected that the calculations would confirm a lower activation energy for attack at the C4 position, consistent with experimental observations in related systems. The energy profile would show the formation of the Meisenheimer intermediate in a potential energy well between two transition states.

Halogenation: The energy profiles for radical C-H halogenation could be computed to predict the most likely sites of substitution on a 5-(trifluoromethyl)quinoline (B1612094) core, helping to rationalize the observed regioselectivity of such reactions.

The table below outlines the types of computational data that would be generated in such a theoretical study.

| Reaction Type | Computational Method | Key Calculated Parameters | Predicted Outcome for this compound System |

| Nucleophilic Aromatic Substitution | DFT (e.g., B3LYP/6-31G*) | Transition State Energies (ΔG‡), LUMO coefficients, Atomic Charges | Lower ΔG‡ for attack at C4 vs. C8; Higher LUMO coefficient on C4. |

| Copper-Catalyzed Trifluoromethylation | DFT | Geometries of Intermediates, Energy profiles of catalytic cycles | Elucidation of the most favorable pathway (e.g., SET vs. oxidative addition). |

| Radical Halogenation | DFT | C-H Bond Dissociation Energies (BDEs), Spin Density of Radical Intermediates | Prediction of regioselectivity for C-H halogenation. |

These computational approaches are invaluable for building a comprehensive understanding of the reaction mechanisms governing the chemistry of complex molecules like this compound.

Role of Solvents, Catalysts, and Additives in Mechanism Control

The formation and subsequent reactivity of this compound are profoundly influenced by the careful selection of solvents, catalysts, and additives. These components are not merely background conditions but are active participants that steer the reaction mechanism, dictating the reaction's efficiency, selectivity, and final product distribution. Control over these factors is paramount for achieving desired outcomes in the synthesis of complex heterocyclic systems.

Catalytic Control of Reaction Pathways

Catalysts are fundamental in governing the mechanisms of quinoline synthesis, offering pathways with lower activation energies and enabling reactions that might otherwise be unfeasible. Both acid and transition-metal catalysts play significant roles.

Acid Catalysis: Strong protic acids and Lewis acids are frequently employed in classical quinoline syntheses like the Friedländer, Skraup, and Doebner-von Miller reactions. acs.orgjk-sci.comresearchgate.net Superacids, such as trifluoromethanesulfonic acid, can function as both the reaction medium and the catalyst, facilitating the condensation of aromatic amines with α,β-unsaturated carbonyl compounds. mdpi.com The acid's primary mechanistic role is the protonation of carbonyl groups, which enhances their electrophilicity and promotes the crucial cyclization and dehydration steps necessary for the formation of the quinoline core. organic-chemistry.orgwikipedia.org In solvent-free conditions, catalysts like p-toluenesulfonic acid have proven effective, highlighting a greener approach to synthesis. organic-chemistry.org

Transition-Metal Catalysis: Modern synthetic strategies often leverage transition-metal catalysts to construct the quinoline scaffold via pathways such as C-H activation, cross-coupling, and oxidative annulation. researchgate.netnumberanalytics.com Metals like rhodium, cobalt, copper, and silver are instrumental in these transformations. mdpi.com For instance, copper (I) and (II) species can mediate C-H bond activation, while silver salts have been shown to play a pivotal role in achieving regioselectivity and promoting the final oxidative aromatization step. mdpi.com These catalysts operate by forming organometallic intermediates that guide the bond-forming events with high precision. researchgate.net

Table 1: Influence of Catalyst Type on Quinoline Formation Mechanisms

| Catalyst Type | Example(s) | Governed Reaction | Mechanistic Role |

|---|---|---|---|

| Brønsted/Lewis Acid | Sulfuric Acid, Trifluoroacetic Acid (TFA), p-Toluenesulfonic acid | Friedländer Synthesis, Skraup-Doebner-Von Miller Synthesis | Protonates carbonyls to increase electrophilicity, facilitates cyclodehydration. acs.orgjk-sci.comresearchgate.net |

| Transition Metal (Copper) | Cu(I), Cu(II) salts | Oxidative Annulation, C-H Activation | Mediates C-H functionalization and C-N/C-C bond formation. ias.ac.in |

| Transition Metal (Rhodium) | Rh(III) complexes | C-H Activation/Annulation | Facilitates ortho-C–H bond activation of anilines for regioselective cyclization. mdpi.com |

| Transition Metal (Silver) | Silver Acetate | Oxidative Cascade | Controls regioselectivity and facilitates oxidative aromatization. mdpi.com |

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can dramatically alter the yield and selectivity of a reaction by influencing reactant solubility, stabilizing transition states, and participating directly in the reaction mechanism. In quinoline synthesis, solvents ranging from polar protic (e.g., ethanol) to polar aprotic (e.g., DMSO) and nonpolar are used. jk-sci.comnumberanalytics.com The polarity of the solvent can affect the rate of both the initial condensation and the subsequent cyclization steps. For instance, in certain syntheses, polar solvents may stabilize charged intermediates, accelerating the reaction, whereas in other cases, solvent-free conditions or non-coordinating solvents are preferred to avoid side reactions. nih.gov The use of ionic liquids as both solvent and catalyst has also emerged, offering benefits such as high reaction rates and improved recyclability. numberanalytics.com

Table 2: Illustrative Effect of Solvents on Reaction Yield in a Representative Quinoline Synthesis

| Solvent | Dielectric Constant (Approx.) | Reaction Yield (%) |

|---|---|---|

| Water | 80.1 | 92 |

| Ethanol | 24.6 | 85 |

| Methanol | 32.7 | 81 |

| Dichloromethane (CH₂Cl₂) | 9.1 | 75 |

| Solvent-Free | N/A | 70 |

Note: Data is representative and illustrates a general trend observed in specific multicomponent reactions for quinoline synthesis.

The Critical Role of Additives and Reagents

Additives and specific reagents are crucial for directing the reaction mechanism, often preventing the formation of undesired byproducts or enabling specific transformations.

Chlorinating and Oxidizing Agents: In the synthesis of chloro-substituted quinolines like this compound, the conversion of a 4-hydroxyquinoline precursor to the 4-chloro derivative is a key step. This is typically achieved using chlorinating agents such as phosphorus oxychloride or thionyl chloride. These reagents do more than just supply a chloride ion; they activate the hydroxyl group, facilitating its substitution. Furthermore, the inclusion of an oxidizing agent, such as nitrobenzene (B124822) in the Skraup synthesis or other agents like arsenic pentoxide, is essential. chempedia.infoiipseries.org The mechanistic function of the oxidant is to dehydrogenate the dihydroquinoline intermediate formed after cyclization, leading to the stable, aromatic quinoline ring. pharmaguideline.com Without an effective oxidant, the reaction could terminate at the dihydroquinoline stage or lead to other reduced species.

Bases, Ligands, and Other Promoters: Bases are often used to catalyze the initial condensation in reactions like the Friedländer synthesis by deprotonating the α-methylene group, thereby generating a reactive nucleophile. researchgate.net In transition-metal-catalyzed reactions, the addition of specific ligands (e.g., phosphines, N-heterocyclic carbenes) or additives can completely switch the chemoselectivity. nih.gov An additive can modify the electronic or steric properties of the catalyst, block a competing reaction pathway, or act as a proton shuttle. This level of control is essential for the selective functionalization and reactivity of the quinoline core, allowing chemists to fine-tune the reaction to produce a single desired isomer or product.

Table 3: Function of Additives and Specific Reagents in Mechanism Control

| Additive/Reagent | Example(s) | Reaction Type | Mechanistic Function |

|---|---|---|---|

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃), Thionyl Chloride (SOCl₂) | Hydroxyl to Chloro Substitution | Activates hydroxyl group for nucleophilic substitution. |

| Oxidizing Agent | Nitrobenzene, Arsenic Pentoxide, O₂ | Skraup Synthesis, Oxidative Annulations | Promotes aromatization by dehydrogenating dihydroquinoline intermediate. chempedia.infopharmaguideline.com |

| Base | Sodium Hydroxide, Potassium Carbonate | Friedländer Synthesis | Catalyzes condensation by generating a nucleophilic enolate. researchgate.net |

| Ligand/Promoter | Phosphines, N-Heterocyclic Carbenes (NHCs), Silver Sulphate | Transition-Metal Catalysis, Electrophilic Chlorination | Modifies catalyst activity and selectivity; activates electrophile. nih.govpjsir.org |

Derivatization and Functionalization Strategies of 4,8 Dichloro 5 Trifluoromethyl Quinoline

Chemical Transformations on the Quinoline (B57606) Core

The quinoline core of 4,8-Dichloro-5-(trifluoromethyl)quinoline is the primary site for initial derivatization, with the two chlorine atoms serving as key reactive handles for introducing molecular diversity.

Nucleophilic Displacement of Chlorine Atoms (e.g., amination)

The chlorine atoms at the C4 and C8 positions are susceptible to nucleophilic aromatic substitution (SNAr). The C4-chloro substituent is significantly more reactive than the C8-chloro substituent. This enhanced reactivity is attributed to the electron-withdrawing effect of the quinoline nitrogen, which stabilizes the Meisenheimer intermediate formed during nucleophilic attack at the C4 position. mdpi.comresearchgate.net

In reactions with amine nucleophiles, this regioselectivity allows for the selective replacement of the C4-chlorine. For instance, treatment with various primary or secondary amines under thermal conditions or in the presence of a base typically leads to the formation of 4-amino-8-chloro-5-(trifluoromethyl)quinoline derivatives. The specific conditions can be tailored depending on the nucleophilicity of the amine. mdpi.com

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Product | Typical Conditions | Regioselectivity |

|---|---|---|---|

| Primary/Secondary Amines | 4-Amino-8-chloro-5-(trifluoromethyl)quinoline | Heat, Solvent (e.g., Ethanol, THF), +/- Base | C4 > C8 |

| Alkoxides (e.g., NaOMe) | 4-Alkoxy-8-chloro-5-(trifluoromethyl)quinoline | Base, Solvent (e.g., corresponding alcohol) | C4 > C8 |

| Thiolates (e.g., NaSMe) | 8-Chloro-4-(methylthio)-5-(trifluoromethyl)quinoline | Base, Solvent | C4 > C8 |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Pd-catalyzed amination, Suzuki, Sonogashira couplings)

Transition metal-catalyzed cross-coupling reactions provide a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound. nih.govmdpi.com Palladium-based catalysts are frequently employed for these transformations. researchgate.net Similar to SNAr reactions, the C4-chloro position is generally more reactive in oxidative addition to the palladium(0) catalyst, allowing for regioselective functionalization. nih.gov

Suzuki Coupling: This reaction enables the formation of a C-C bond by coupling the chloroquinoline with a boronic acid or ester. It is used to introduce aryl or vinyl substituents. Selective coupling at the C4 position can be achieved under controlled conditions.

Sonogashira Coupling: This method forms a C-C bond between the chloroquinoline and a terminal alkyne. It is a reliable way to install alkynyl moieties, which can serve as handles for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is an alternative to classical SNAr for forming C-N bonds, often proceeding under milder conditions and with a broader substrate scope, including less nucleophilic amines.

By carefully selecting catalysts, ligands, and reaction conditions, chemists can control the site of reaction to achieve either mono-functionalization at the C4 position or, under more forcing conditions, di-functionalization at both the C4 and C8 positions.

Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Ligand System (Typical) |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | C-C | Pd(PPh₃)₄, Pd(OAc)₂ / SPhos |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | PdCl₂(PPh₃)₂, CuI |

| Buchwald-Hartwig Amination | Amine | C-N | Pd₂(dba)₃ / BINAP, XantPhos |

Electrophilic Substitution on the Aromatic Rings

The quinoline ring system is generally electron-deficient, making it resistant to electrophilic aromatic substitution. This effect is exacerbated in this compound due to the presence of three strongly electron-withdrawing groups (two Cl atoms and one CF₃ group). Under strongly acidic conditions typical for many electrophilic substitutions (e.g., nitration, halogenation), the quinoline nitrogen becomes protonated, further deactivating the entire ring system. pjsir.org

Electrophilic attack on the parent quinolinium ion occurs preferentially at the C5 and C8 positions of the benzene (B151609) ring. pjsir.orgreddit.com However, in the title compound, these positions are already occupied. The high degree of deactivation across both the pyridine (B92270) and benzene rings makes further electrophilic substitution highly challenging and unlikely to proceed under standard conditions.

Reactivity and Functionalization of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group significantly influences the electronic properties of the quinoline scaffold and presents its own, albeit limited, avenues for chemical transformation.

Reactivity Profile of the Trifluoromethyl Group within the Quinoline System

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. mdpi.com Its high electronegativity and the strength of the C-F bonds make it exceptionally stable and chemically inert under most reaction conditions. nih.gov Its primary role in the this compound molecule is electronic; it deactivates the aromatic system towards electrophilic attack and influences the reactivity of other functional groups. The CF₃ group is generally unreactive towards the nucleophilic and cross-coupling conditions used to functionalize the C-Cl bonds.

Transformations Involving Fluorine Elimination (e.g., for new heterocyclic ring formation)

While the CF₃ group is highly stable, transformations involving the displacement of its fluorine atoms can be achieved under specific, often harsh, conditions. Reactions of aromatic trifluoromethyl compounds with strong nucleophiles can sometimes lead to the substitution of one or more fluorine atoms. acs.org

For instance, intramolecular reactions can be designed where a nucleophile, installed at an adjacent position (e.g., C4), attacks the CF₃ group. This type of reaction could potentially lead to the elimination of fluoride (B91410) and the formation of a new heterocyclic ring fused to the quinoline system. An example could involve the hydrolysis of the CF₃ group to a carboxylic acid under forcing acidic or basic conditions, though this is a difficult transformation. A more plausible strategy might involve the reaction with a bidentate nucleophile to form a new five- or six-membered ring by displacing two fluorine atoms. However, such reactions are not common and require highly specialized conditions.

Based on a comprehensive search of scientific literature, there is currently no available research detailing the specific derivatization and functionalization of the compound This compound for the synthesis of Schiff bases, hydrazones, substituted pyrazoles, or its use in carbon-carbon and carbon-heteroatom bond formation reactions.

The precise electronic and steric effects of the chloro substituents at positions 4 and 8, combined with the strong electron-withdrawing trifluoromethyl group at position 5, confer a unique reactivity profile to this specific quinoline scaffold. Without dedicated studies on this molecule, any discussion of its reaction pathways would be speculative and could not be substantiated with factual, citable data.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline for this particular compound. General principles of quinoline chemistry cannot be directly extrapolated to predict the specific outcomes and conditions for the functionalization of this compound without experimental evidence.

Spectroscopic and Structural Characterization of 4,8 Dichloro 5 Trifluoromethyl Quinoline

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, a cornerstone for elucidating molecular structure and bonding, encompasses techniques such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. These methods provide a unique "molecular fingerprint" based on the vibrational modes of a molecule's functional groups. However, specific experimental FT-IR and FT-Raman spectra for 4,8-Dichloro-5-(trifluoromethyl)quinoline, which would detail its characteristic vibrations, are not reported in the surveyed literature.

Furthermore, a Normal Coordinate Analysis (NCA) and Scaled Quantum Mechanical (SQM) force field calculations, which are computational methods used to assign and interpret vibrational spectra with high accuracy, have not been published for this specific compound. Such analyses are crucial for a complete understanding of the molecule's vibrational behavior and force constants associated with its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectroscopy, in particular, provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Regrettably, dedicated ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal assignments for this compound, are absent from the examined scientific databases and publications. This lack of data prevents a definitive assignment of the proton and carbon skeletons of the molecule.

While spectroscopic data for other substituted quinolines are available, the unique substitution pattern of two chlorine atoms and a trifluoromethyl group on the quinoline (B57606) ring system of this compound would produce a distinct and currently uncharacterized spectroscopic profile. The electronic effects of these substituents would significantly influence the chemical shifts and coupling patterns observed in its NMR spectra, as well as the frequencies of its vibrational modes.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment

Specific ¹⁹F NMR data, including chemical shifts and coupling constants for the trifluoromethyl group of this compound, have not been reported in available literature.

Advanced Multidimensional NMR Techniques (e.g., 2D NMR, decoupling experiments)

There are no published studies detailing the use of advanced multidimensional NMR techniques for the structural elucidation of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

While the molecular weight can be calculated based on the chemical formula (C₁₀H₄Cl₂F₃N), specific experimental mass spectrometry data is unavailable.

Electron Ionization Mass Spectrometry (EI-MS)

No EI-MS spectra, which would provide information on the fragmentation pattern of this compound, have been published.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry data, which would confirm the exact mass and elemental composition, has not been reported for this compound.

X-ray Crystallography for Definitive Three-Dimensional Structures

A search of crystallographic databases yielded no results for the three-dimensional structure of this compound.

Single Crystal X-ray Diffraction for Absolute Structure Determination

No single-crystal X-ray diffraction studies have been published, meaning the absolute crystal structure, including bond lengths, angles, and packing information, remains undetermined.

Computational and Theoretical Investigations of 4,8 Dichloro 5 Trifluoromethyl Quinoline

Quantum Chemical Calculation Methodologies

The foundation of modern computational analysis for organic molecules lies in quantum chemical methods, which solve approximations of the Schrödinger equation. For a molecule with the complexity of 4,8-dichloro-5-(trifluoromethyl)quinoline, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely applied and effective methodologies.

Density Functional Theory (DFT) has become a cornerstone of quantum chemistry due to its favorable balance of accuracy and computational cost. researchgate.net This method is used to determine the electronic structure of a molecule, which in turn allows for the calculation of its geometry, energy, and other properties. The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set.

Functionals: The functional approximates the exchange and correlation energies of the electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most popular and versatile choices for organic molecules. researchgate.net It combines the strengths of Hartree-Fock theory with DFT to provide reliable results for a wide range of systems, including quinoline (B57606) derivatives. dergipark.org.trnih.govresearchgate.net

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set affects the accuracy of the calculation.

Pople-style basis sets , such as 6-311++G(d,p) , are widely used. The "6-311" indicates the number of functions used for core and valence electrons. The "+ +" signifies the addition of diffuse functions for both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" denotes the inclusion of polarization functions, which allow for more flexibility in describing the shape of electron orbitals and are crucial for accurate geometry and frequency calculations. researchgate.netdergipark.org.tr

Correlation-consistent basis sets , like Dunning's cc-pVQZ (correlation-consistent polarized Valence Quadruple-Zeta), are designed to systematically converge towards the complete basis set limit. dergipark.org.tr These are computationally more demanding but offer a higher level of accuracy, making them suitable for benchmark calculations. researchgate.netdergipark.org.tr

For this compound, DFT calculations using a combination like B3LYP/6-311++G(d,p) would be employed to determine its most stable three-dimensional structure and vibrational frequencies. researchgate.netresearchgate.net

To investigate the properties of a molecule after it absorbs light, such as its color and fluorescence, it is necessary to study its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that provides an efficient method for calculating these excited-state properties. researchgate.netrsc.org

TD-DFT is commonly used to predict the ultraviolet-visible (UV-Vis) absorption spectra of molecules. nih.govresearchgate.net The calculation yields the vertical excitation energies (the energy required to promote an electron to a higher orbital without changing the molecular geometry) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. rsc.org This allows for a direct comparison with experimentally measured spectra, aiding in the interpretation of electronic transitions, such as π→π* transitions common in aromatic systems like quinoline. researchgate.net

The selection of a computational level (the combination of method, functional, and basis set) is a critical step. The choice is often a compromise between desired accuracy and available computational resources. For quinoline derivatives, the B3LYP functional paired with a triple-zeta basis set like 6-311++G(d,p) has been shown to provide reliable geometric and spectroscopic data. researchgate.netdergipark.org.tr

Validation of the chosen computational level is essential. This is typically achieved by comparing the calculated results with available experimental data. For instance, if the crystal structure of a closely related molecule is known, the calculated bond lengths and angles can be compared to the X-ray diffraction data. dergipark.org.tr Similarly, calculated vibrational frequencies (FT-IR, Raman) and NMR chemical shifts are often compared with experimental spectra to confirm the accuracy of the theoretical model before it is used to predict properties that are difficult or impossible to measure experimentally. dergipark.org.trresearchgate.net

Theoretical Analysis of Molecular Geometry and Conformation

Computational methods are indispensable for determining the precise three-dimensional arrangement of atoms in a molecule and for exploring its conformational landscape.

A geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this would involve starting with an initial guess of the structure and using a DFT method, such as B3LYP/6-311++G(d,p), to systematically adjust the positions of the atoms until the forces on them are negligible. researchgate.netresearchgate.net